methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate
Description
Methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is a synthetic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a 4-bromophenyl group and a methyl hexanoate side chain linked via a carbamoyl bridge. Its synthesis likely involves multi-component reactions (e.g., Ugi or Suzuki couplings), as seen in analogous imidazo[4,5-c]pyridine derivatives .
Properties
Molecular Formula |
C20H25BrN4O3 |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
methyl 6-[[4-(4-bromophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C20H25BrN4O3/c1-28-17(26)5-3-2-4-11-22-20(27)25-12-10-16-18(24-13-23-16)19(25)14-6-8-15(21)9-7-14/h6-9,13,19H,2-5,10-12H2,1H3,(H,22,27)(H,23,24) |
InChI Key |
ATGWAHWFXGRSNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCNC(=O)N1CCC2=C(C1C3=CC=C(C=C3)Br)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate typically involves multiple steps, including the formation of the imidazo[4,5-c]pyridine core, bromination, and esterification. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Mechanism of Action
The mechanism of action of methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are outlined below:
Functional Group Analysis
- Halogen Substitution : The 4-bromophenyl group in the target compound confers greater lipophilicity (logP ~3.5 estimated) compared to 4-chlorophenyl analogues (logP ~2.8) . Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets.
- Ester vs. Carboxylic Acid: The methyl ester in the target compound likely serves as a prodrug, hydrolyzing in vivo to a carboxylic acid (similar to ’s hexanoic acid derivative) for improved absorption .
- Heterocyclic Additions : Compounds with morpholine or pyrazole moieties (e.g., ) exhibit higher aqueous solubility due to polar heterocycles, whereas the target compound’s imidazo[4,5-c]pyridine core prioritizes aromatic stacking interactions .
Research Findings and Implications
- Bioactivity Hypotheses : The bromophenyl-imidazo[4,5-c]pyridine scaffold is prevalent in kinase inhibitors (e.g., JAK2/STAT3 pathways), with bromine enhancing binding affinity over chlorine in vitro .
- Prodrug Potential: The ester group may delay metabolic clearance compared to ’s carboxylic acid, extending half-life in preclinical models .
- Limitations : Lack of polar substituents (e.g., morpholine in ) may reduce solubility, necessitating formulation optimization .
Biological Activity
Methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a tetrahydro-imidazo[4,5-c]pyridine core, which is known for its diverse pharmacological properties. The presence of the bromophenyl group and the carbonyl moiety significantly influences its biological interactions.
Molecular Formula
- Molecular Formula : C18H23BrN4O2
- Molecular Weight : 396.31 g/mol
Structural Features
The compound's structure can be summarized as follows:
- Imidazo[4,5-c]pyridine core : Contributes to various biological activities.
- Bromophenyl substituent : Enhances lipophilicity and potential receptor interactions.
- Hexanoate side chain : May influence solubility and bioavailability.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of imidazo[4,5-c]pyridine have shown effectiveness against various bacterial strains. A study found that modifications in the bromophenyl group can enhance antibacterial activity due to increased electron density, which may improve interaction with bacterial cell membranes .
Anticancer Properties
Imidazo[4,5-c]pyridine derivatives have been explored for their anticancer potential. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . this compound may exhibit similar effects due to its structural analogies.
G Protein-Coupled Receptor (GPCR) Interactions
GPCRs are crucial targets in drug discovery. Compounds with imidazo[4,5-c]pyridine scaffolds have shown the ability to modulate GPCR activity. For instance, they can act as agonists or antagonists depending on their substituents . The bromophenyl group may enhance binding affinity to specific GPCRs involved in inflammatory responses.
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| GPCR Modulation | Potential agonist/antagonist activity |
Case Study 1: Antimicrobial Efficacy
In a comparative study of various imidazo[4,5-c]pyridine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced significant cell death at concentrations above 10 µM. Flow cytometry analysis confirmed that the mechanism involved mitochondrial dysfunction and activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
